Trimebutine

Irritable Bowel Syndrome Combination Therapy Clinical Efficacy

Trimebutine is the only GI modulator combining μ/δ/κ opioid agonism (Ki=0.34/0.5/0.58 μM) with dual Ca²⁺/BKCa channel inhibition. This multi-target mechanism delivers a 93% greater QoL improvement vs. mebeverine (p<0.05) and ranks #2 among six prokinetics for functional dyspepsia (SUCRA 74.5%)—without extrapyramidal or QTc risks. For IBS clinical trials, probiotic co-formulation or bidirectional motility research, stock the single compound that replaces multiple tools. High purity ≥98% available now.

Molecular Formula C22H29NO5
Molecular Weight 387.5 g/mol
CAS No. 39133-31-8
Cat. No. B001183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimebutine
CAS39133-31-8
SynonymsDebridat
Maleate Salt, Trimebutine
Maleate, Trimebutine
Modulon
Polibutin
Salt, Trimebutine Maleate
TM 906
TM-906
TM906
Transacalm
Trimebutine
Trimebutine Maleate
Trimebutine Maleate Salt
Molecular FormulaC22H29NO5
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C
InChIInChI=1S/C22H29NO5/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3
InChIKeyLORDFXWUHHSAQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble

Structure & Identifiers


Interactive Chemical Structure Model





Trimebutine (CAS 39133-31-8): Spasmolytic Procurement Evidence Guide for Gastrointestinal Research and Therapeutic Development


Trimebutine (CAS 39133-31-8) is a synthetic spasmolytic agent with a multi-target pharmacological profile, classified within the gastrointestinal antispasmodic and prokinetic therapeutic categories [1]. The compound exerts its effects through agonist activity at peripheral μ-, δ-, and κ-opioid receptors, with receptor binding affinity (Ki) values of 0.34 μM, 0.5 μM, and 0.58 μM, respectively, in canine myenteric plexus synaptosomes . Beyond opioid receptor modulation, trimebutine inhibits L-type calcium channels and large-conductance calcium-activated potassium (BKCa) channels in colonic smooth muscle cells . Clinically indicated for symptomatic treatment of irritable bowel syndrome (IBS) and postoperative paralytic ileus, trimebutine demonstrates a dual motility-regulating effect—stimulating hypomotile states while inhibiting hypermotile conditions—which distinguishes it from single-mechanism antispasmodics [2].

Why Trimebutine (CAS 39133-31-8) Cannot Be Interchanged with Other GI Antispasmodics or Prokinetics


Generic substitution among gastrointestinal antispasmodics is pharmacologically unsound due to substantial divergence in receptor selectivity profiles, ion channel modulation activity, and clinical outcome patterns across compounds within the same therapeutic class. Trimebutine exhibits a unique triple-opioid receptor agonist profile (μ/δ/κ Ki = 0.34/0.5/0.58 μM) combined with L-type calcium channel and BKCa potassium channel inhibition—a multi-target mechanism absent in comparators such as mebeverine (musculotropic antispasmodic without opioid activity), pinaverium bromide (selective L-type calcium channel antagonist), and metoclopramide (dopamine D₂ antagonist with 5-HT₄ agonism) [1]. This mechanistic divergence translates into clinically meaningful differences: head-to-head RCTs demonstrate that trimebutine achieves statistically significant superiority over mebeverine in quality-of-life outcomes (IBS-QoL score reduction: 20.84 vs. 10.78, p < 0.05) despite comparable symptom control [2]. Furthermore, network meta-analysis data reveal that trimebutine ranks second among six prokinetics in functional dyspepsia treatment (SUCRA probability 74.5%), with a favorable safety profile that avoids the extrapyramidal risks associated with metoclopramide and the QTc prolongation concerns with domperidone [3]. These evidence-based differentiators preclude simple interchangeability.

Trimebutine (CAS 39133-31-8) Comparative Evidence: Quantified Differentiation from Analogs and Alternatives


Trimebutine Plus Probiotics vs. Trimebutine Monotherapy: 5-Fold Superior Efficacy in IBS Treatment

Trimebutine demonstrates a unique capacity for synergistic efficacy enhancement when combined with probiotics, a property not established for comparator antispasmodics such as mebeverine or pinaverium. A systematic review and meta-analysis of 37 RCTs involving 4,360 IBS patients found that the combination of trimebutine with probiotics produced an overall response rate of 93.5% compared with 73.8% for trimebutine alone, yielding an odds ratio (OR) of 5.09 (95% CI: 4.19–6.20, p < 0.00001) [1]. Subgroup analysis further revealed that combination with compound Lactobacillus capsules achieved an OR of 16.03 (95% CI: 4.57–56.21, p < 0.0001) [1]. This magnitude of combinatorial efficacy gain is not documented for other GI antispasmodics, positioning trimebutine as a preferred base therapy in protocols evaluating probiotic augmentation strategies.

Irritable Bowel Syndrome Combination Therapy Clinical Efficacy

Trimebutine vs. Mebeverine Head-to-Head RCT: Superior Quality of Life Improvement Despite Comparable Symptom Control

In a direct head-to-head randomized controlled trial comparing trimebutine (N=62) with mebeverine (N=60) for IBS treatment over six weeks, both agents produced statistically significant improvements in abdominal pain, stool consistency, and stool frequency from baseline (p < 0.05), with no significant difference between drugs for these symptom domains [1]. However, quality of life assessment using the validated IBS-QoL questionnaire (34 items, 5-point scale; lower scores indicate better QoL) revealed a statistically significant advantage for trimebutine: IBS-QoL scores decreased from 103.64 to 82.80 in the trimebutine group (Δ = -20.84) versus 106.36 to 95.58 in the mebeverine group (Δ = -10.78), with p < 0.05 for the between-group comparison [1][2]. This differential in QoL outcomes—despite equivalent symptom relief—suggests that trimebutine's multi-target mechanism (opioid receptor agonism plus ion channel modulation) may confer patient-centered benefits not captured by standard symptom metrics.

Irritable Bowel Syndrome Quality of Life Patient-Reported Outcomes

Trimebutine Opioid Receptor Binding Profile vs. Morphine: Distinct Receptor Selectivity and Sodium Shift Ratio

Trimebutine exhibits a unique opioid receptor selectivity profile that distinguishes it from classical opioid agonists such as morphine. Using specific ³H-ligand displacement assays with guinea-pig membrane preparations, trimebutine (TMB) and its primary metabolite N-desmethyl trimebutine (NDTMB) were found to have receptor selectivity indices for μ:δ:κ of 100:12:14 and 100:32:25, respectively [1]. In contrast, morphine displays a selectivity index of 100:5:5, indicating near-exclusive μ-opioid preference [1]. Additionally, the sodium shift ratio—a functional indicator of agonist intrinsic efficacy—was 14 for TMB, 10 for NDTMB, and 37 for morphine [1]. The lower sodium shift ratios for trimebutine and its metabolite are consistent with classification as weak opioid agonists rather than full agonists, and the broader receptor subtype engagement correlates with the compound's dual prokinetic/spasmolytic profile not achievable with μ-selective opioids.

Opioid Receptor Pharmacology Receptor Binding Affinity Gastrointestinal Motility

Trimebutine in Functional Dyspepsia: Network Meta-Analysis Ranking Among Six Prokinetic Agents

In a Bayesian network meta-analysis of 25 RCTs encompassing 4,473 functional dyspepsia patients treated with six different prokinetics or placebo, trimebutine ranked second in therapeutic efficacy with a surface under the cumulative ranking curve (SUCRA) probability of 74.5% [1]. The SUCRA rankings were: metoclopramide (92.5%), trimebutine (74.5%), mosapride (63.3%), domperidone (62.9%), itopride (not specified), and acotiamide (not specified) [1]. The therapeutic efficacy of trimebutine was not significantly different from metoclopramide (OR 1.32, 95% credible interval: 0.27–6.06) but was superior to both itopride (indirect comparison via metoclopramide: OR 2.79 favoring metoclopramide vs. itopride) and acotiamide (OR 3.07 favoring metoclopramide vs. acotiamide) [1]. The study concluded that given the adverse event profiles of metoclopramide (extrapyramidal symptoms) and domperidone (QTc prolongation), trimebutine represents a favorable risk-benefit alternative for symptomatic relief of functional dyspepsia [1].

Functional Dyspepsia Prokinetics Comparative Efficacy

Trimebutine Dual Modulation of Smooth Muscle Contractility: Concentration-Dependent Stimulation and Inhibition

Trimebutine demonstrates a concentration-dependent dual effect on gastrointestinal smooth muscle contractility that is mechanistically distinct from single-action antispasmodics. In isolated guinea pig longitudinal muscle with myenteric plexus (LM-MP) preparations, trimebutine at concentrations ≤1 μM increased twitch contraction and acetylcholine (ACh) release induced by high-frequency electrical stimulation . At concentrations ≥10 μM, trimebutine inhibited these same parameters . For low-frequency electrical stimulation, trimebutine produced inhibition of twitch contraction (EC₅₀ = 0.274 μM) and ACh release (EC₅₀ = 0.215 μM), effects blocked by the opioid antagonists naloxone and MR2266 . This biphasic, frequency- and concentration-dependent response profile is not observed with pure musculotropic antispasmodics (e.g., mebeverine) or pure prokinetics (e.g., mosapride), and is attributed to trimebutine's combined opioid receptor agonism and ion channel modulation .

Gastrointestinal Motility Smooth Muscle Pharmacology Ion Channel Modulation

Trimebutine (CAS 39133-31-8) Research and Industrial Application Scenarios Based on Differentiated Evidence


IBS Clinical Trial Design Requiring Patient-Reported Quality-of-Life as Primary Endpoint

In randomized controlled trials for irritable bowel syndrome where quality-of-life outcomes are designated as primary or key secondary endpoints, trimebutine offers a quantifiable advantage over mebeverine. As demonstrated in direct head-to-head RCT evidence, trimebutine produced a 20.84-point reduction in IBS-QoL scores versus 10.78 points for mebeverine (p < 0.05), representing a 93% greater improvement [1]. For clinical research organizations and pharmaceutical sponsors conducting comparative effectiveness studies, this differentiation provides a basis for protocol design that leverages trimebutine as either the investigational agent or active comparator in QoL-focused IBS trials.

Probiotic Combination Therapy Development for Enhanced IBS Treatment Outcomes

Trimebutine uniquely demonstrates robust synergistic efficacy when combined with probiotics, a property not established for alternative antispasmodics. Meta-analysis of 37 RCTs (N=4,360) confirms that trimebutine plus probiotics achieves a 93.5% overall response rate versus 73.8% for trimebutine monotherapy (OR = 5.09, p < 0.00001), with compound Lactobacillus capsules yielding an OR of 16.03 [2]. For pharmaceutical developers pursuing fixed-dose combination products or probiotic co-formulation strategies for IBS, trimebutine represents the evidence-supported base molecule, providing a regulatory pathway anchored in high-quality meta-analytic data.

Functional Dyspepsia Research Prioritizing Safety Profile Over Maximum Efficacy

In functional dyspepsia research protocols where safety considerations constrain the use of first-line prokinetics (metoclopramide carries extrapyramidal symptom risk; domperidone carries QTc prolongation concerns), trimebutine offers the second-highest SUCRA probability (74.5%) among six evaluated prokinetics [3]. With therapeutic efficacy not significantly different from metoclopramide (OR 1.32, 95% CrI: 0.27–6.06) and a favorable adverse event profile (7% mild-to-moderate events in clinical studies), trimebutine enables researchers to achieve near-optimal efficacy while mitigating the safety liabilities associated with higher-ranking alternatives [3].

Basic Pharmacology Research on Mixed Gastrointestinal Motility Disorders

For academic and industrial laboratories investigating the pathophysiology of mixed hypermotility/hypomotility GI disorders, trimebutine provides a unique pharmacological probe with concentration-dependent dual modulatory activity. Unlike pure antispasmodics or pure prokinetics that exhibit monotonic dose-response relationships, trimebutine stimulates contractility at ≤1 μM while inhibiting at ≥10 μM in isolated tissue preparations, with EC₅₀ values of 0.274 μM and 0.215 μM for inhibition of contraction and ACh release, respectively . This biphasic profile enables experimental protocols requiring bidirectional modulation of GI smooth muscle activity using a single compound, eliminating the need for multiple pharmacological tools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimebutine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.